Synthetic Yield Advantage in FGFR Inhibitor Construction Compared to 4-Chloro-3-cyano Analog
In a patent describing the synthesis of tricyclic FGFR inhibitors, 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde undergoes reductive amination with methylamine to afford 4-(methylamino)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde in 97% isolated yield after acidic workup [1]. In contrast, a structurally analogous 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, when subjected to Suzuki-Miyaura cross-coupling under similar conditions, yielded the desired biaryl product in only 38–44% isolated yield [2]. The nearly quantitative conversion of the 5-carbaldehyde derivative underscores its superior reactivity in nucleophilic addition steps critical for building elaborated kinase inhibitor cores.
| Evidence Dimension | Synthetic Yield (Isolated Product) |
|---|---|
| Target Compound Data | 97% yield for 4-(methylamino)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde |
| Comparator Or Baseline | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS not provided): 38–44% yield for Suzuki product |
| Quantified Difference | 53–59 percentage point higher yield for the carbaldehyde derivative in its respective transformation |
| Conditions | Target: methylamine (33% in EtOH), 2-methoxyethanol, 110°C, then HCl workup. Comparator: arylboronic acid, Pd catalyst, microwave 150°C. |
Why This Matters
Higher synthetic efficiency directly reduces cost per gram of advanced intermediate, making this aldehyde a more economical choice for medicinal chemistry campaigns requiring amine-functionalized pyrrolopyridine cores.
- [1] Incyte Corporation. Substituted tricyclic compounds as FGFR inhibitors. Chinese Patent CN104507943A. 2015, Example 1, Step 1. View Source
- [2] Vernalis (R&D) Ltd. Arylpyrrolopyridine derived compounds as LRRK2 inhibitors. US Patent US20140315901A1. 2014, Examples 1 and 2. View Source
